molecular formula C22H20FN5 B2985966 1-(4-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine CAS No. 1111319-88-0

1-(4-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B2985966
CAS No.: 1111319-88-0
M. Wt: 373.435
InChI Key: UBPZMEMYUXYSCQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives

Mechanism of Action

Target of Action

The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It has been shown to be more selective to ENT2 than to ENT1 . This selectivity could lead to specific downstream effects depending on the role of ENT2 in various cellular processes.

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact several biochemical pathways. For instance, it can affect nucleotide synthesis and the regulation of adenosine function . The exact downstream effects would depend on the specific cellular context and the role of ENT2 in those cells.

Result of Action

The molecular and cellular effects of the compound’s action would be the inhibition of ENTs, leading to changes in nucleoside transport. This could potentially affect a variety of cellular processes, including nucleotide synthesis and adenosine regulation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the activity of ENTs . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a microwave reactor. The reaction is carried out under reflux conditions with a microwave power of 800W for 3 minutes . After cooling, the reaction mixture is subjected to distillation to remove the solvent, followed by extraction and purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is unique due to its combination of a fluorophenyl group and a pyrazolopyrazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5/c23-18-6-8-19(9-7-18)26-12-14-27(15-13-26)22-21-16-20(17-4-2-1-3-5-17)25-28(21)11-10-24-22/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPZMEMYUXYSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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